molecular formula C18H24N4O4S B2666294 4-(4-((4-Ethoxyphenyl)sulfonyl)piperazin-1-yl)-6-methoxy-2-methylpyrimidine CAS No. 946325-46-8

4-(4-((4-Ethoxyphenyl)sulfonyl)piperazin-1-yl)-6-methoxy-2-methylpyrimidine

Cat. No. B2666294
CAS RN: 946325-46-8
M. Wt: 392.47
InChI Key: YOFCCESTFMYRCD-UHFFFAOYSA-N
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Description

This compound is a pyrimidine derivative with a piperazine ring and an ethoxyphenylsulfonyl group. Pyrimidines are aromatic heterocyclic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring . Piperazine is a cyclic organic compound that consists of a six-membered ring containing two nitrogen atoms. The ethoxyphenylsulfonyl group is a sulfonyl group (a sulfur atom bonded to two oxygen atoms and connected to an ethoxyphenyl group).


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyrimidine ring, a piperazine ring, and an ethoxyphenylsulfonyl group . These groups could potentially influence the compound’s reactivity, stability, and interactions with other molecules.


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out . The pyrimidine ring, the piperazine ring, and the ethoxyphenylsulfonyl group could all potentially participate in chemical reactions.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the ethoxyphenylsulfonyl group could potentially increase the compound’s lipophilicity, which could influence its solubility and permeability .

Scientific Research Applications

Synthesis and Biological Activity

  • Synthesis and Anticancer Properties : Compounds incorporating pyrimidine-piperazine moieties have been synthesized and evaluated against human breast cancer cell lines, demonstrating significant anti-proliferative activities. These findings highlight the potential therapeutic applications of such compounds in cancer treatment (Parveen et al., 2017).

  • Antimicrobial and Anti-inflammatory Applications : Novel methylpyrimidine sulfonyl piperazine derivatives have shown promising results in antibacterial and anti-inflammatory studies. These compounds offer a new avenue for developing treatments targeting bacterial infections and inflammation (Mohan et al., 2014).

Molecular Docking and Enzyme Inhibition

  • Carbonic Anhydrase Inhibition : Sulfamates incorporating piperazinyl-ureido moieties, utilizing a structure-activity relationship approach, have been shown to effectively inhibit carbonic anhydrase enzymes, which are relevant for various physiological functions and therapeutic areas, including anticancer drug targets (Congiu et al., 2015).

Safety and Hazards

The safety and hazards associated with this compound would depend on its exact structure and properties. As with any chemical compound, appropriate safety precautions should be taken when handling it .

Future Directions

The future directions for research on this compound would depend on its properties and potential applications. For example, if it shows promising biological activity, it could be further studied as a potential therapeutic agent .

properties

IUPAC Name

4-[4-(4-ethoxyphenyl)sulfonylpiperazin-1-yl]-6-methoxy-2-methylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N4O4S/c1-4-26-15-5-7-16(8-6-15)27(23,24)22-11-9-21(10-12-22)17-13-18(25-3)20-14(2)19-17/h5-8,13H,4,9-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOFCCESTFMYRCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=CC(=NC(=N3)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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